7-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
7-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C13H18O. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an isopropyl group is attached to the seventh carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the catalytic hydrogenation of naphthalene derivatives. One common method is the hydrogenation of 7-isopropylnaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The reaction proceeds as follows:
C10H7CH(CH3)2+3H2→C13H18O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, catalytic hydrogenation using Pd/C.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of 7-isopropyl-1,2,3,4-tetrahydronaphthalen-1-one or 7-isopropyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of more saturated derivatives like this compound.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
7-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.
7-Isopropyl-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: A similar compound with a methyl group at the first carbon atom.
4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol: Another derivative with additional methyl groups.
Uniqueness
7-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
7-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13-14H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIFFKJOSAREFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(CCCC2O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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